molecular formula C6H15NS B3426872 1-Pentanamine, 5-(methylthio)- CAS No. 55021-78-8

1-Pentanamine, 5-(methylthio)-

Cat. No.: B3426872
CAS No.: 55021-78-8
M. Wt: 133.26 g/mol
InChI Key: DQIGNVFNKSQHQV-UHFFFAOYSA-N
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Description

1-Pentanamine, 5-(methylthio)- is an organic compound with the molecular formula C6H15NS It is a derivative of pentanamine, where a methylthio group is attached to the fifth carbon atom of the pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanamine, 5-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanamine with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group, resulting in the formation of 1-Pentanamine, 5-(methylthio)-.

Industrial Production Methods

In industrial settings, the production of 1-Pentanamine, 5-(methylthio)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, 5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Pentanamine, 5-(methylthio)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, 1-Pentanamine, 5-(methylthio)- is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Pentanamine, 5-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Pentanamine, 5-(methylthio)- can be compared with other similar compounds such as:

    1-Pentanamine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    5-Methylthio-1-pentanol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.

    5-Methylthio-1-pentanoic acid:

The uniqueness of 1-Pentanamine, 5-(methylthio)- lies in its combination of amino and methylthio functionalities, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

5-methylsulfanylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-8-6-4-2-3-5-7/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIGNVFNKSQHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308918
Record name 5-(Methylthio)-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55021-78-8
Record name 5-(Methylthio)-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55021-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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